molecular formula C21H16O2 B3245728 2,6-Distyryl-4H-pyran-4-one CAS No. 17173-83-0

2,6-Distyryl-4H-pyran-4-one

Cat. No.: B3245728
CAS No.: 17173-83-0
M. Wt: 300.3 g/mol
InChI Key: NSVYBGVJLGLQOS-PHEQNACWSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

2,6-Distyryl-4H-pyran-4-one has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,6-Distyryl-4H-pyran-4-one can be achieved through a coupling reaction. One common method involves the use of phenol-aldehyde-ketone multicomponent reactions (MCR). This method typically includes steps such as ortho-nucleophilic addition, ketone formation, and dehydration reactions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the reaction of 2,6-dimethyl-γ-pyrone with malononitrile in the presence of acetic anhydride at elevated temperatures (around 130°C) under reflux conditions. The reaction mixture is then cooled, poured into ice water, and extracted with chloroform. The organic layer is washed, dried, and purified using silica gel chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,6-Distyryl-4H-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of 2,6-Distyryl-4H-pyran-4-one involves its ability to undergo charge transfer (CT) interactions. This compound can act as an initiator in polymerization reactions, leading to the formation of functional polymers with unique photophysical properties. The molecular targets include various electron-rich and electron-deficient sites, facilitating the formation of stable charge-transfer complexes .

Comparison with Similar Compounds

Uniqueness: 2,6-Distyryl-4H-pyran-4-one is unique due to its strong charge transfer interactions and its ability to form stable complexes. This makes it particularly valuable in the development of red fluorescent materials and optoelectronic devices .

Properties

IUPAC Name

2,6-bis[(E)-2-phenylethenyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O2/c22-19-15-20(13-11-17-7-3-1-4-8-17)23-21(16-19)14-12-18-9-5-2-6-10-18/h1-16H/b13-11+,14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVYBGVJLGLQOS-PHEQNACWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=O)C=C(O2)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC(=O)C=C(O2)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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